Cas no 2972-74-9 (2-(3-bromophenyl)methylidenepropanedinitrile)

2-(3-Bromophenyl)methylidenepropanedinitrile is a brominated aromatic dinitrile compound characterized by its reactive methylidene and cyano functional groups. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical precursors. The presence of the electron-withdrawing bromo substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, while the dinitrile moiety facilitates further functionalization via nucleophilic addition or cyclization. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. This compound is particularly useful in materials science and medicinal chemistry for constructing complex molecular architectures.
2-(3-bromophenyl)methylidenepropanedinitrile structure
2972-74-9 structure
Product name:2-(3-bromophenyl)methylidenepropanedinitrile
CAS No:2972-74-9
MF:C10H5N2Br
Molecular Weight:233.0641
MDL:MFCD00456782
CID:1439292
PubChem ID:367526

2-(3-bromophenyl)methylidenepropanedinitrile 化学的及び物理的性質

名前と識別子

    • (3-bromobenzylidene)malononitrile
    • 3-bromo-(2,2-dicyanoethenyl)benzene
    • 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester
    • methyl 2-(3-bromobenzamido)benzoate
    • 2-(3-Brom-benzamino)-benzoesaeure-methylester
    • CTK5C6763
    • Oprea1_456192
    • AC1NPF8J
    • AKOS002970588
    • CHEMBL248608
    • m-bromobenzylidenemalononitrile
    • 2-(3-bromo-benzoylamino)-benzoic acid methyl ester
    • 3-bromobenzylidenemalononitrile
    • (3-bromo-benzylidene)-malononitrile
    • 2-(3'-bromophenyl)-1,1-dicyanyl-ethene
    • 2-(3-bromobenzylidene)malononitrile
    • (3-Brom-benzyliden)-malononitril
    • ZINC05511473
    • 3-bromo-(2,2-dicyanoethenyl)benzene; 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester; methyl 2-(3-bromobenzamido)benzoate; 2-(3-Brom-benzamino)-benzoesaeure-methylester; CTK5C6763; Oprea1_456192; AC1NPF8J; AKOS002970588; CHEMBL248608; m-bromobenzylidenemalononitrile; 2-(3-bromo-benzoylamino)-benzoic acid methyl ester; 3-bromobenzylidenemalononitrile; (3-bromo-benzylidene)-malononitrile; 2-(3'-bromophenyl)-1,1-dicyanyl-ethene; 2-(3-brom
    • 2-(3-bromophenyl)methylidenepropanedinitrile
    • SCHEMBL6489245
    • 2-[(3-bromophenyl)methylene]malononitrile
    • 2-[(3-bromophenyl)methylidene]propanedinitrile
    • CAA97274
    • Benzene, 1-bromo-3-(2,2-dicyanoethenyl)-
    • F6782-3641
    • CS-0450635
    • 2-[(3-bromophenyl)methylene]propanedinitrile
    • STL137664
    • NSC-637335
    • MFCD00456782
    • 2-[(3-bromophenyl)-methylene]malononitrile
    • NSC637335
    • AS-9496
    • (3-bromobenzylidene)propanedinitrile
    • 2-(3-Bromobenzylidene)malononitrile #
    • 2972-74-9
    • DTXSID801258022
    • AKOS000369539
    • G65819
    • MDL: MFCD00456782
    • インチ: InChI=1S/C10H5BrN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H
    • InChIKey: KWFDPQVAZMUCMA-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)Br)C=C(C#N)C#N

計算された属性

  • 精确分子量: 231.96365
  • 同位素质量: 231.96361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 283
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • XLogP3: 2.7

じっけんとくせい

  • PSA: 47.58

2-(3-bromophenyl)methylidenepropanedinitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6782-3641-30mg
2-[(3-bromophenyl)methylidene]propanedinitrile
2972-74-9
30mg
$119.0 2023-09-07
Life Chemicals
F6782-3641-10μmol
2-[(3-bromophenyl)methylidene]propanedinitrile
2972-74-9
10μmol
$69.0 2023-09-07
Life Chemicals
F6782-3641-50mg
2-[(3-bromophenyl)methylidene]propanedinitrile
2972-74-9
50mg
$160.0 2023-09-07
Ambeed
A1235329-1g
(3-Bromobenzylidene)malononitrile
2972-74-9 98%
1g
$252.0 2024-07-28
1PlusChem
1P01KYPD-1g
(3-Bromobenzylidene)malononitrile
2972-74-9 98%
1g
$252.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1521302-250mg
2-(3-Bromobenzylidene)malononitrile
2972-74-9 98%
250mg
¥1092.00 2024-08-03
abcr
AB373172-250mg
(3-Bromobenzylidene)propanedinitrile; .
2972-74-9
250mg
€225.00 2025-03-19
Life Chemicals
F6782-3641-4mg
2-[(3-bromophenyl)methylidene]propanedinitrile
2972-74-9
4mg
$66.0 2023-09-07
TRC
B489230-10mg
(3-Bromobenzylidene)propanedinitrile
2972-74-9
10mg
$ 50.00 2022-06-07
Apollo Scientific
OR111249-1g
(3-Bromobenzylidene)malononitrile
2972-74-9
1g
£136.00 2025-02-19

2-(3-bromophenyl)methylidenepropanedinitrile 関連文献

2-(3-bromophenyl)methylidenepropanedinitrileに関する追加情報

Introduction to 2-(3-bromophenyl)methylidenepropanedinitrile (CAS No. 2972-74-9)

2-(3-bromophenyl)methylidenepropanedinitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2972-74-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a unique structural motif with a brominated phenyl ring and a methylidene bridging group connected to a dinitrile moiety, presents intriguing chemical properties and potential applications that warrant detailed exploration.

The molecular structure of 2-(3-bromophenyl)methylidenepropanedinitrile consists of a phenyl ring substituted at the 3-position with a bromine atom, linked to a central methylidene group (CH=C), which further connects to a propanedinitrile backbone (NC-C(=NH)-C(=NH)-CH₃). This arrangement imparts distinct reactivity and electronic characteristics, making it a valuable intermediate in synthetic chemistry. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, the pharmaceutical industry has shown heightened interest in compounds containing the dinitrile group due to their versatile biological activities. Dinitriles have been explored for their potential roles as kinase inhibitors, antiviral agents, and intermediates in the synthesis of heterocyclic compounds. The specific substitution pattern in 2-(3-bromophenyl)methylidenepropanedinitrile positions it as a promising candidate for further derivatization, enabling the development of novel pharmacophores with tailored biological functions.

One of the most compelling aspects of 2-(3-bromophenyl)methylidenepropanedinitrile is its utility in medicinal chemistry research. The bromophenyl moiety serves as an excellent handle for further functionalization, allowing chemists to explore diverse structural modifications. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at various positions, expanding the compound's chemical space for drug discovery. Additionally, the dinitrile functionality can undergo reduction or hydrolysis to yield valuable amine or carboxylic acid derivatives, which are common motifs in bioactive molecules.

The synthesis of 2-(3-bromophenyl)methylidenepropanedinitrile typically involves multi-step organic transformations, starting from commercially available precursors such as 3-bromobenzaldehyde and cyanoacetamide. The reaction sequence often includes condensation steps to form the methylidene bridge followed by cyclization or coupling reactions to establish the dinitrile core. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.

Recent studies have highlighted the potential of 2-(3-bromophenyl)methylidenepropanedinitrile in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system provided by the aromatic ring and dinitrile groups contributes to its ability to participate in π-stacking interactions, which are crucial for charge transport in electronic materials. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and electronic properties, demonstrating its versatility beyond traditional pharmaceutical applications.

The bromine substituent on the phenyl ring also makes 2-(3-bromophenyl)methylidenepropanedinitrile a useful building block for designing stimuli-responsive materials. Brominated aromatic compounds often exhibit photochemical or electrochemical reactivity, allowing for controlled modifications under specific conditions. This characteristic has been leveraged in creating smart materials that can undergo reversible changes upon exposure to light or electricity, opening up possibilities for applications in sensors and actuators.

In conclusion, 2-(3-bromophenyl)methylidenepropanedinitrile (CAS No. 2972-74-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, offering opportunities for developing novel therapeutics targeting various diseases. Furthermore, its applications in materials science underscore its importance as a precursor for advanced functional materials. As research continues to uncover new methodologies and applications, the relevance of this compound is expected to grow further.

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